N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide” is a complex organic compound. It contains a cyclohexyl group, a tetrazole group, a methyl group, and a benzamide group. The presence of these groups suggests that this compound could have interesting chemical properties and potential uses in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The cyclohexyl group is a six-membered ring, the tetrazole group contains a five-membered ring with four nitrogen atoms and one carbon atom, the methyl group is a simple -CH3 group, and the benzamide group consists of a benzene ring attached to an amide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the properties of its constituent groups. For example, the tetrazole group is known to participate in various chemical reactions, particularly those involving nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms in the tetrazole group could make this compound a potential hydrogen bond acceptor .Applications De Recherche Scientifique
- Vasodilation : N-[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]-4-methylbenzamide exhibits vasodilatory effects, making it relevant for studies on blood vessel function and hypertension management .
- Platelet Aggregation Inhibition : Its ability to increase cAMP levels in platelets contributes to inhibiting platelet aggregation, which is crucial for cardiovascular health .
- Phosphodiesterase Inhibition : The compound’s inhibition of cAMP phosphodiesterase III makes it a potential candidate for drug development, especially in the context of cyclic nucleotide signaling pathways .
- Target Identification : Investigating the compound’s binding partners and downstream effects can reveal novel drug targets or pathways .
- Solubility Enhancement : Researchers have studied methods to enhance the solubility and dissolution of N-[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]-4-methylbenzamide, which is essential for drug formulation and bioavailability .
Cardiovascular Research
Drug Development
Neuroscience and Pain Management
Chemical Biology
Pharmacokinetics and Formulation
Biomedical Imaging
Mécanisme D'action
Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound.
Safety and Hazards
Propriétés
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-7-9-13(10-8-12)16(22)17-11-15-18-19-20-21(15)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLNXDMVXTQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.